molecular formula C16H16N6O2 B2856855 (E)-N'-methoxy-N-{7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide CAS No. 303146-00-1

(E)-N'-methoxy-N-{7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide

Cat. No.: B2856855
CAS No.: 303146-00-1
M. Wt: 324.344
InChI Key: RRSJYYWTWJKARX-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N'-methoxy-N-{7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide is a triazolopyrimidine derivative characterized by a [1,2,4]triazolo[1,5-a]pyrimidine core. Key structural features include:

  • A (Z)-4-methoxystyryl group at position 7 of the pyrimidine ring, which introduces stereochemical and electronic modifications.
  • An (E)-methoxyimino substituent at position 2, contributing to hydrogen bonding and dipole interactions.

This compound is synthesized via multi-step reactions involving condensation and cyclization, as seen in analogous triazolopyrimidine syntheses (e.g., S-methylation of thione intermediates followed by hydrazide coupling) .

Properties

IUPAC Name

N-methoxy-N'-[7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-23-14-7-4-12(5-8-14)3-6-13-9-10-17-16-20-15(21-22(13)16)18-11-19-24-2/h3-11H,1-2H3,(H,18,19,21)/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSJYYWTWJKARX-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)N=CNOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)/N=C/NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N'-methoxy-N-{7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has gained considerable attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyrimidine core and a methoxyphenyl substituent. Its structural characteristics are crucial for its biological activity.

Chemical Structure:

\text{ E N methoxy N 7 Z 2 4 methoxyphenyl ethenyl 1 2 4 triazolo 1 5 a pyrimidin 2 yl}methanimidamide}

Recent studies have highlighted several mechanisms through which [1,2,4]triazolo[1,5-a]pyrimidines exert their biological effects:

  • Anticancer Activity: These compounds often inhibit key signaling pathways involved in cancer cell proliferation. For instance, they can suppress the ERK signaling pathway, leading to reduced phosphorylation of ERK1/2 and associated proteins such as c-Raf and AKT. This inhibition results in decreased cell viability and induced apoptosis in cancer cells.
  • Antimicrobial Activity: The triazole moiety has been linked to significant antibacterial and antifungal properties. Compounds within this class have shown effectiveness against various pathogens by disrupting cellular processes or inhibiting enzyme functions critical for microbial survival.

Biological Evaluation

A series of studies have evaluated the biological activity of this compound against different cancer cell lines and microbes.

Anticancer Activity

The compound was tested against several human cancer cell lines including MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast). The following table summarizes the IC50 values observed:

Cell LineIC50 Value (μM)Mechanism of Action
MGC-8039.47Inhibition of ERK signaling
HCT-1169.58Induction of apoptosis
MCF-713.1Cell cycle arrest at G2/M phase

The compound exhibited significant antiproliferative activity compared to standard chemotherapeutics such as 5-Fluorouracil (5-FU), indicating its potential as a novel anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound's antimicrobial activity was assessed against various bacterial strains. The results indicated moderate to high efficacy against both Gram-positive and Gram-negative bacteria:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Candida albicans10 μg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

A notable case study involved the synthesis and testing of related triazolo-pyrimidine derivatives which demonstrated similar mechanisms of action. For example, a derivative with a different substituent showed an IC50 value of 3.91 μM against MCF-7 cells and was identified as a potent tubulin polymerization inhibitor . Such studies underscore the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazolo and pyrimidine functionalities exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study demonstrated that similar compounds selectively targeted cancer cell lines while sparing normal cells, suggesting a potential for therapeutic use in oncology .

Antiviral Properties

The compound's structure allows it to interact with viral enzymes, potentially inhibiting viral replication. Preliminary studies have indicated efficacy against certain viruses, though further research is needed to elucidate its mechanisms and effectiveness .

Neuroprotective Effects

There is growing interest in the neuroprotective capabilities of triazolo-pyrimidine derivatives. Research has suggested that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may help in conditions like Alzheimer's disease and other neurodegenerative disorders .

Anti-inflammatory Activity

Compounds similar to (E)-N'-methoxy-N-{7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide have been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes, providing a basis for their application in treating inflammatory diseases .

Table: Summary of Research Findings on this compound

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines
Antiviral PropertiesInhibited viral replication in vitro
Neuroprotective EffectsModulated neurotransmitter systems
Anti-inflammatory ActivityReduced pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse bioactivities influenced by substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name & ID Key Substituents Molecular Formula Molecular Weight Key Properties/Bioactivity Reference
(E)-Target Compound 7-(Z-4-methoxyphenylethenyl), 2-(methoxyimino) C₁₇H₁₇N₆O₂* 337.36* Potential herbicide/antimicrobial
(E)-N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-...methanimidamide (CAS:338793-40-1) 7-(E-4-fluorophenylethenyl) C₁₅H₁₃FN₆O 312.31 Research chemical (antimicrobial)
N-(4-Methoxyphenyl)-...11a 7-(4-methoxyphenylamino) C₁₄H₁₁N₇O 293.29 Crystallinity (m.p. 240–242°C)
Compound 17 (Anti-tubercular agent) 5-(pyridin-3-yl), 7-(4-methoxyphenethyl) C₁₉H₁₇N₇O 367.39 Anti-tubercular (MIC: 0.5 µg/mL)
N-(4-Chlorophenyl)-5,7-dimethyl-... 4-chlorophenyl, 5,7-dimethyl C₁₃H₁₁ClN₆ 298.72 Structural analog (crystal studies)

*Note: The target compound’s molecular formula is inferred based on structural analogs .

Key Observations

Anti-tubercular activity in Compound 17 is attributed to the pyridinyl and phenethylamine moieties, highlighting the role of aromatic and flexible side chains in target engagement .

Physicochemical Properties :

  • Crystallinity : Derivatives like 11a (m.p. 240–242°C) exhibit high thermal stability due to planar triazolopyrimidine cores and hydrogen-bonding networks .
  • Solubility : Methoxy groups (e.g., in the target compound) enhance water solubility compared to chloro or methyl substituents (e.g., N-(4-chlorophenyl)-5,7-dimethyl-) .

Synthetic Pathways :

  • The target compound likely follows a synthesis route involving S-methylation and hydrazide cyclization , as described for analogous triazolopyrimidines .
  • Regioselectivity in substituent placement (e.g., Z vs. E stereochemistry in styryl groups) is critical for optimizing bioactivity .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing (E)-N'-methoxy-N-{7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with heterocyclic precursors such as triazolopyrimidine cores and functionalizing them via coupling reactions. Key steps include:

  • Coupling of substituents : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the (Z)-2-(4-methoxyphenyl)ethenyl group at the 7-position of the triazolopyrimidine ring .
  • Reaction conditions : Solvents like dimethylformamide (DMF) or ethanol, temperatures between 70–100°C, and reaction times up to 72 hours are critical for yield optimization .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/light petroleum mixtures) and recrystallization are employed to achieve >95% purity .
    • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure reaction completion and purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer : Structural validation combines spectroscopic and crystallographic methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the (Z)-configuration of the ethenyl group is verified by coupling constants (J=12.3 HzJ = 12.3\ \text{Hz}) in 1^1H NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C12H12N6O2C_{12}H_{12}N_6O_2) .
  • X-ray crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding between methoxy groups and triazole rings) .

Advanced Research Questions

Q. What experimental approaches are used to evaluate the enzyme inhibitory activity of this triazolopyrimidine derivative?

  • Methodological Answer :

  • Target selection : Prioritize enzymes with structural homology to known triazolopyrimidine targets (e.g., dihydroorotate dehydrogenase [DHODH], kinases) .
  • Biochemical assays :
  • IC50_{50} determination : Dose-response curves using fluorogenic substrates (e.g., resazurin for dehydrogenase activity) .
  • Kinetic analysis : Lineweaver-Burk plots to assess competitive/non-competitive inhibition .
  • Cellular assays : Evaluate cytotoxicity and target engagement in cancer cell lines (e.g., IC50_{50} values in the µM range) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 or HepG2), passage numbers, and assay conditions (e.g., serum-free media) to minimize variability .
  • Control for stereochemistry : Verify the (E/Z)-configuration of the ethenyl group via NMR, as stereoisomers exhibit divergent bioactivities .
  • Meta-analysis : Compare data across studies using tools like Prism for statistical harmonization .

Q. What strategies enhance the selectivity of this compound for target enzymes versus off-targets?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy vs. tert-butyl groups) to probe steric and electronic effects. For example:
  • 4-Methoxyphenyl substitution : Enhances DHODH inhibition by 3-fold compared to 4-fluorophenyl analogs .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses and identify key residues (e.g., Lys59 in DHODH) for selective interactions .
  • Selectivity panels : Screen against related enzymes (e.g., thymidylate synthase) to rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.